An anthelmintic used primarily as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa.
Diethylcarbamazine is an Anthelmintic.
Diethylcarbamazine
CAS No.: 90-89-1
Cat. No.: VC0526027
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90-89-1 |
---|---|
Molecular Formula | C10H21N3O |
Molecular Weight | 199.29 g/mol |
IUPAC Name | N,N-diethyl-4-methylpiperazine-1-carboxamide |
Standard InChI | InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3 |
Standard InChI Key | RCKMWOKWVGPNJF-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)N1CCN(CC1)C |
Canonical SMILES | CCN(CC)C(=O)N1CCN(CC1)C |
Appearance | Solid powder |
Melting Point | 150-155 48 °C |
Introduction
Chemical and Structural Properties
Molecular Characterization
DEC (C₁₀H₂₁N₃O) is a piperazine carboxamide derivative with a molecular weight of 199.29 g/mol. Its IUPAC name, N,N-diethyl-4-methylpiperazine-1-carboxamide, reflects a structure featuring a piperazine ring substituted with a methyl group and a diethylcarbamoyl moiety . The compound’s aliphatic heteromonocyclic framework contributes to its solubility in polar solvents and bioavailability upon oral administration.
Table 1: Key Chemical Properties of Diethylcarbamazine
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₁N₃O |
Molecular Weight | 199.29 g/mol |
CAS Number | 90-89-1 |
Solubility | Freely soluble in water |
Protein Binding | Not well characterized |
Half-Life | ~8 hours |
Synthesis and Stability
DEC is synthesized via condensation reactions involving piperazine derivatives and diethylcarbamoyl chloride. Stability studies indicate that the compound degrades under acidic conditions, necessitating enteric-coated formulations for optimal gastrointestinal absorption . Its metabolism produces diethylcarbamazine N-oxide, a minor metabolite with undefined pharmacological activity .
Mechanism of Action: From Immune Modulation to Direct Ion Channel Effects
Historical Perspectives on Immune-Mediated Activity
Early hypotheses posited that DEC’s efficacy stemmed from immune system activation, particularly enhanced phagocytosis of microfilariae. Studies in the 1980s demonstrated that DEC synergizes with host nitric oxide (NO) pathways, as evidenced by abolished activity in inducible NO synthase (iNOS) knockout mice . This immune-centric model suggested DEC alters parasite surface membranes, rendering them susceptible to host defenses .
Paradigm Shift: TRP Channel Activation
A 2020 study revolutionized understanding by showing DEC directly opens TRP channels in Brugia malayi muscle cells . At concentrations as low as 1 μM, DEC induces rapid (<30 s) spastic paralysis by activating TRP-2 (TRPC-like) and TRPM-like channels (GON-2, CED-11). Subsequent calcium influx activates SLO-1 potassium channels, leading to membrane hyperpolarization and sustained paralysis . This dual modulation of TRP and SLO-1 channels explains DEC’s rapid onset and transient efficacy (~4 hours) .
Table 2: Key Molecular Targets of Diethylcarbamazine
Target | Effect | Pathogen |
---|---|---|
TRP-2 (TRPC-like) | Channel opening → Ca²⁺ influx | Brugia malayi |
SLO-1 K⁺ channels | Hyperpolarization → paralysis | Ascaris suum |
Host iNOS/COX-1 | Enhanced NO/prostaglandin production | Human immune cells |
Therapeutic Applications and Dosing Regimens
Lymphatic Filariasis
The CDC’s investigational protocol for lymphatic filariasis recommends a 14-day regimen:
This approach reduces adverse effects from rapid parasite die-off, which can provoke fever, lymphangitis, and eosinophilia .
Loiasis and Prophylaxis
For Loa loa, higher doses (9 mg/kg/day for 21 days) are required due to parasite migration through subcutaneous tissues . Prophylactic DEC (300 mg weekly) is advised for travelers to endemic regions, though its availability remains restricted to CDC-authorized protocols .
Table 3: Comparative Dosing for Filarial Infections
Indication | Duration | Daily Dose | Parasite Clearance Rate |
---|---|---|---|
Lymphatic filariasis | 14 days | 6 mg/kg | 90–95% |
Loiasis | 21 days | 9 mg/kg | 85–90% |
Prophylaxis | Ongoing | 300 mg weekly | N/A |
Pharmacokinetics and Metabolism
DEC exhibits linear pharmacokinetics with ~90% oral bioavailability. Peak plasma concentrations occur within 1–2 hours, with a volume of distribution approximating total body water . Hepatic metabolism via cytochrome P450 isoforms generates the N-oxide metabolite, while renal excretion accounts for 50–60% of elimination . Protein binding is negligible, facilitating broad tissue penetration, including the lymphatic system and ocular compartments .
Adverse Effects and Toxicity
Host-Directed Reactions
Mazzotti-like reactions—fever, pruritus, arthralgia—occur in 70% of patients, proportional to microfilarial load . These stem from inflammatory responses to dying parasites rather than direct DEC toxicity. Severe encephalopathy is rare (<1%) but necessitates corticosteroid coadministration in high-risk cases .
Parasite-Directed Toxicity
DEC’s LD₅₀ in rodents (660–1,400 mg/kg) reflects low acute toxicity, but chronic use may accumulate in adipose tissues . Notably, TRP channel activation in human neurons remains unexplored, warranting caution in patients with seizure disorders .
Emerging Research and Future Directions
Synergy with Emodepside
Recent studies demonstrate DEC potentiates emodepside, a cyclooctadepsipeptide anthelmintic, by enhancing SLO-1 channel activation in Ascaris suum . This synergy suggests combination therapies could reduce therapeutic doses and resistance risk .
TRP Channels as Broad-Spectrum Targets
The discovery of DEC’s TRP modulation opens avenues for repurposing against other helminths. Schistosoma mansoni expresses homologs of TRP-2, hinting at potential efficacy in schistosomiasis .
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